1-tert-Butoxydec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxydec-5-ene is an organic compound with the molecular formula C14H28O . It is characterized by the presence of a tert-butoxy group attached to a dec-5-ene chain. This compound is notable for its applications in organic synthesis and its unique structural properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butoxydec-5-ene can be synthesized through the reaction of 5-decen-1-ol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the formation of an ether bond between the alcohol and the tert-butyl group. The reaction conditions often include:
Temperature: Ambient to slightly elevated temperatures (25-40°C).
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxydec-5-ene undergoes various chemical reactions, including:
Oxidation: The double bond in the dec-5-ene chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Epoxides: Formed through oxidation of the double bond.
Alkanes: Formed through reduction of the double bond.
Substituted Ethers: Formed through nucleophilic substitution of the tert-butoxy group.
Scientific Research Applications
1-tert-Butoxydec-5-ene has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of polymers and advanced materials.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to form stable ethers.
Catalysis: Used as a ligand or a reactant in catalytic processes.
Mechanism of Action
The mechanism of action of 1-tert-butoxydec-5-ene involves its ability to participate in various chemical reactions due to the presence of the tert-butoxy group and the double bond. The tert-butoxy group can act as a leaving group in substitution reactions, while the double bond can undergo addition or oxidation reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
1-tert-Butoxyhex-5-ene: Similar structure but with a shorter carbon chain.
1-tert-Butoxyoct-5-ene: Similar structure but with an intermediate carbon chain length.
1-tert-Butoxydec-3-ene: Similar structure but with the double bond at a different position.
Uniqueness: 1-tert-Butoxydec-5-ene is unique due to its specific carbon chain length and the position of the double bond, which influence its reactivity and applications. The presence of the tert-butoxy group also imparts stability and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
87147-75-9 |
---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]dec-5-ene |
InChI |
InChI=1S/C14H28O/c1-5-6-7-8-9-10-11-12-13-15-14(2,3)4/h8-9H,5-7,10-13H2,1-4H3 |
InChI Key |
SZZKDLONIWJKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.